molecular formula C25H18IN3O2 B10960335 N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10960335
M. Wt: 519.3 g/mol
InChI Key: RGPJTJJKCPGREM-UHFFFAOYSA-N
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Description

N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodine atom, a naphthalene ring, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Iodination: The iodination of the quinazolinone core is carried out using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.

    Benzamide Formation: The final step involves the coupling of the iodinated quinazolinone with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can be compared with other quinazolinone derivatives:

    N-[6-chloro-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide: Contains a bromine atom, which can also influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its iodine atom, which can participate in specific types of chemical reactions and potentially enhance its biological activity compared to its halogenated counterparts.

Properties

Molecular Formula

C25H18IN3O2

Molecular Weight

519.3 g/mol

IUPAC Name

N-(6-iodo-2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C25H18IN3O2/c26-20-12-13-22-21(15-20)25(31)29(28-24(30)17-7-2-1-3-8-17)23(27-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15,23,27H,(H,28,30)

InChI Key

RGPJTJJKCPGREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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